Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate
Description
IUPAC Name and Structural Characterization
The IUPAC name for α-terpinyl acetate is 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate . Its molecular formula is C₁₂H₂₀O₂ , with a molecular weight of 196.29 g/mol . The structure consists of a cyclohexene ring substituted with a methyl group at position 4 and an isopropyl acetate group at position 1 (Figure 1). The acetate functional group (-O-CO-CH₃) is esterified to the tertiary alcohol moiety of the terpineol backbone.
Structural highlights :
- A cyclohexene ring with conjugated double bonds at positions 3 and 4.
- A methyl group at position 4 of the cyclohexene ring.
- A branched isopropyl acetate group at position 1.
The SMILES notation for α-terpinyl acetate is CC(=O)OC(C)(C)C1CCC(C)=CC1 , and its InChI key is IGODOXYLBBXFDW-UHFFFAOYSA-N .
CAS Registry Number and Synonyms
α-Terpinyl acetate is registered under two primary CAS numbers: 80-26-2 (specific to the α-isomer) and 8007-35-0 (for mixtures containing α- and γ-isomers). Common synonyms include:
| Synonym | Source |
|---|---|
| Terpinyl acetate | |
| p-Menth-1-en-8-yl acetate | |
| (±)-α-Terpineol acetate | |
| FEMA 3047 | |
| 1-Methyl-1-(4-methylcyclohex-3-en-1-yl)ethyl acetate |
These synonyms reflect its prevalence in botanical extracts and industrial formulations.
Stereoisomerism and Enantiomeric Forms
α-Terpinyl acetate exhibits chirality due to the asymmetric carbon at position 1 of the cyclohexene ring, resulting in two enantiomers: (R)-α-terpinyl acetate and (S)-α-terpinyl acetate .
| Enantiomer | CAS Number | Natural Occurrence |
|---|---|---|
| (R)-α-Terpinyl acetate | 7785-54-8 | Eucalyptus globulus oil |
| (S)-α-Terpinyl acetate | 58206-95-4 | Cardamom oil |
The enantiomers share identical physical properties but differ in optical rotation: (R)-enantiomer exhibits dextrorotation, while (S)-enantiomer is levorotatory. In commercial applications, the racemic mixture (±)-α-terpinyl acetate is typically used due to cost-effectiveness, though enantiopure forms are employed in high-precision fragrance formulations.
The stereochemical configuration influences its interaction with olfactory receptors, with the (R)-enantiomer contributing a sharper citrus note compared to the floral undertones of the (S)-form. Synthetic routes often yield racemic mixtures, but enzymatic resolution methods can isolate specific enantiomers for niche applications.
Figure 1 : Structural diagram of α-terpinyl acetate highlighting the cyclohexene ring (blue), methyl group (red), and acetate moiety (green).
Properties
IUPAC Name |
(1-methyl-4-propan-2-ylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLKJWMSFPYVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865275 | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26252-11-9 | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26252-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate, also known as β-Terpinyl acetate, is a compound that has garnered attention due to its diverse biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.
- Chemical Formula : C₁₂H₂₀O₂
- Molecular Weight : 196.286 g/mol
- CAS Registry Number : 10198-23-9
- IUPAC Name : 1-Methyl-4-(1-methylethyl)cyclohexanol acetate
The compound is characterized by its acetate functional group and is derived from terpenes, which are known for their aromatic properties and biological activities.
Antimicrobial Properties
Cyclohexanol derivatives have been studied for their antimicrobial activities. Research indicates that β-Terpinyl acetate exhibits significant antibacterial effects against various strains of bacteria. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and as a natural antibacterial agent .
Anti-inflammatory Effects
In vitro studies have demonstrated that β-Terpinyl acetate possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways makes it a candidate for further research in therapeutic applications.
Sensitization and Allergic Reactions
Despite its beneficial properties, β-Terpinyl acetate has been associated with sensitization reactions in some individuals. Reports indicate that exposure to this compound can lead to allergic contact dermatitis in susceptible populations, particularly when used in cosmetic formulations . This highlights the importance of understanding the dose-response relationship and potential allergenic properties of fragrance ingredients.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several terpenoid compounds, including β-Terpinyl acetate. The results showed that at concentrations of 0.5% to 2%, the compound effectively reduced bacterial viability by over 90% against tested strains. This suggests its potential as an effective preservative in cosmetic and food products .
In Vivo Studies on Inflammation
In vivo studies have demonstrated the anti-inflammatory effects of β-Terpinyl acetate in animal models. Mice treated with this compound showed reduced edema and lower levels of inflammatory markers compared to control groups. These findings support the hypothesis that β-Terpinyl acetate could be developed into an anti-inflammatory therapeutic agent .
Summary of Biological Activities
Scientific Research Applications
Fragrance Industry
One of the primary applications of Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate is in the fragrance industry. Its pleasant aroma makes it a valuable component in perfumes and scented products.
Case Study: Fragrance Formulations
A study on fragrance formulations indicated that this compound can enhance the olfactory profile of various products. It is often blended with other aromatic compounds to achieve desired scent characteristics. For instance, it has been used in formulations to create floral and fruity notes, which are popular in personal care products .
Solvent Applications
Cyclohexanol derivatives are utilized as solvents in various chemical processes due to their ability to dissolve a wide range of organic compounds. The acetate form is particularly effective in applications requiring a non-polar solvent.
Table: Solvent Properties Comparison
| Property | This compound | Other Common Solvents |
|---|---|---|
| Boiling Point (°C) | ~200 | ~78 (Ethanol) |
| Density (g/cm³) | ~0.9 | ~0.789 (Ethanol) |
| Polarity | Non-polar | Polar (Ethanol) |
This table highlights the advantageous properties of this compound compared to more common solvents like ethanol.
Biological Studies
Research has also explored the biological effects of Cyclohexanol derivatives. Studies have shown that this compound exhibits antimicrobial properties and can be used as a natural preservative in cosmetic formulations.
Case Study: Antimicrobial Activity
A research study published in a peer-reviewed journal demonstrated that this compound showed significant antibacterial activity against several strains of bacteria commonly found in cosmetic products. The results suggested its potential as a safe alternative to synthetic preservatives .
Industrial Applications
In addition to its use in fragrances and as a solvent, this compound is employed in the synthesis of other chemicals and as an intermediate in the production of various industrial products.
Table: Industrial Uses
| Application | Description |
|---|---|
| Chemical Intermediate | Used in the synthesis of flavoring agents |
| Coatings | Acts as a component in protective coatings |
| Adhesives | Utilized in formulating adhesives for various materials |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydrogenation of p-cymene using palladium on carbon (Pd/C) under high pressure (5–10 bar H₂) and elevated temperatures (80–120°C). Yield optimization requires monitoring catalyst loading (e.g., 5–10% Pd/C) and solvent selection (e.g., ethanol vs. tetrahydrofuran). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate stereoisomers .
- Key Data : Industrial protocols report ~70–85% yield for hydrogenation routes, with trans-isomer dominance under high-pressure conditions .
Q. How can researchers distinguish this compound from structural analogs like β-Terpinyl acetate using analytical techniques?
- Methodology : Employ GC-MS with a polar capillary column (e.g., DB-WAX) to resolve retention time differences. Confirm identity via comparison with reference spectra (e.g., NIST database) and NMR analysis (¹³C NMR for acetate group confirmation at δ ~170–175 ppm). For stereoisomers, chiral HPLC with a cyclodextrin-based column is recommended .
- Key Data : GC-MS retention indices for the compound range from 1,280–1,300 (similar to menthol derivatives), with characteristic m/z peaks at 156 (molecular ion) and 43 (acetyl fragment) .
Q. What are the best practices for isolating this compound from natural sources like essential oils?
- Methodology : Steam distillation or supercritical CO₂ extraction followed by liquid-liquid partitioning (hexane/water) isolates terpenoid fractions. Further purification via preparative TLC or centrifugal partition chromatography is required to separate co-eluting compounds (e.g., menthol or limonene derivatives) .
- Key Data : The compound constitutes ~10–24% of Tylophora indica root extracts, with variability depending on geographic origin and extraction method .
Advanced Research Questions
Q. How do stereochemical variations (cis vs. trans isomers) impact the biological activity of this compound?
- Methodology : Synthesize enantiopure isomers using chiral catalysts (e.g., BINAP-Ru complexes) and evaluate bioactivity via in vitro assays. For antimicrobial studies, compare MIC values against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Molecular docking can predict isomer-specific binding to bacterial enzyme targets (e.g., FabI enoyl reductase) .
- Data Contradictions : While trans-isomers show lower MICs (16 mg/mL for S. aureus), cis-isomers exhibit higher solubility but reduced potency, suggesting stereochemistry-driven bioavailability trade-offs .
Q. What experimental strategies resolve contradictions in reported antimicrobial MIC values for this compound?
- Methodology : Standardize testing protocols (CLSI guidelines) to control variables like bacterial inoculum size, growth medium (Mueller-Hinton vs. LB agar), and solvent effects (DMSO vs. ethanol). Replicate studies across multiple labs using certified reference material. Meta-analysis of existing data can identify outlier results due to impurities or isomer misidentification .
- Key Insight : Discrepancies in MICs (e.g., 16–64 mg/mL for P. aeruginosa) may arise from unaccounted stereoisomer mixtures or degraded samples .
Q. How can researchers assess the environmental persistence and toxicity of this compound in aquatic systems?
- Methodology : Conduct OECD 301F biodegradation tests to measure half-life in water/sediment systems. Use LC-MS/MS to quantify degradation products (e.g., cyclohexanol derivatives). For ecotoxicity, perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .
- Regulatory Data : EPA interim guidelines suggest a permissible environmental concentration of 234 µg/L for freshwater organisms, though long-term ecotoxicological data remain limited .
Q. What computational tools predict feasible retrosynthetic pathways for novel derivatives of this compound?
- Methodology : Use AI-driven platforms (e.g., Reaxys or Pistachio) to generate one-step synthesis routes. Validate predictions with DFT calculations (e.g., Gaussian 16) to assess reaction thermodynamics. Prioritize routes with minimal protecting groups and high atom economy .
- Case Study : Template_relevance models suggest acetoxylation of terpinolene as a viable pathway, though experimental yields (~50%) lag behind predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
